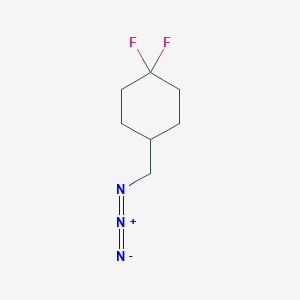

4-Azidomethyl-1,1-difluorocyclohexane

Description

Significance of gem-Difluorinated Cycloalkanes in Molecular Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, binding affinity, and bioavailability. The gem-difluorinated cyclohexane (B81311) moiety, a key feature of 4-Azidomethyl-1,1-difluorocyclohexane, offers several distinct advantages. The replacement of a methylene (B1212753) (CH₂) group with a difluoromethylene (CF₂) group can profoundly alter the electronic properties of the molecule. The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets. nih.govdntb.gov.ua

Furthermore, gem-difluorination can lead to improved metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, a common pathway for drug degradation. This enhanced stability can lead to a longer biological half-life and improved pharmacokinetic profiles. From a conformational perspective, the CF₂ group can also impose specific steric and electronic constraints on the cyclohexane ring, influencing its preferred conformation and, consequently, how the molecule presents its other functional groups for interaction with a receptor or enzyme. nih.gov Studies on a variety of functionalized gem-difluorinated cycloalkanes have shown that this modification can also impact lipophilicity and aqueous solubility, key parameters in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Role of Azido (B1232118) Functionality in Advanced Organic Synthesis and Chemical Biology

The azido group (-N₃) is a versatile and highly valuable functional group in modern organic chemistry and chemical biology. Its primary significance lies in its ability to participate in a range of highly efficient and selective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the rapid and reliable formation of a stable triazole linkage between an azide-containing molecule and an alkyne-containing molecule under mild, often aqueous, conditions. This bioorthogonality, meaning the reaction proceeds without interfering with biological functional groups, makes the azido group an invaluable tool for bioconjugation. nih.govwikipedia.org

In the context of this compound, the azidomethyl group serves as a "handle" for attaching the difluorinated cyclohexane scaffold to a wide array of other molecules. This could include fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetics, or larger biomolecules such as peptides or proteins to create targeted drug conjugates. The azide (B81097) group is relatively small and metabolically stable, and it does not typically engage in unwanted side reactions within a biological environment. wikipedia.org Beyond click chemistry, the azide group can also undergo other transformations, such as the Staudinger ligation with phosphines to form an amide bond, further expanding its synthetic utility. nih.gov

Overview of Academic Research Trajectories for this compound

While specific academic research focusing exclusively on this compound is not yet widely published, its potential research trajectories can be inferred from the well-established applications of its constituent functional groups. The compound is logically positioned as a versatile building block for the synthesis of more complex molecules, particularly for applications in medicinal chemistry and drug discovery.

A primary research direction would involve its use in click chemistry to generate libraries of novel compounds. By reacting this compound with a diverse range of alkynes, researchers can rapidly synthesize a multitude of molecules, each bearing the gem-difluorinated cyclohexane motif. These libraries could then be screened for biological activity against various disease targets.

Another significant trajectory is in the development of targeted therapeutics . The azido group can be used to conjugate the gem-difluorinated cyclohexane scaffold to targeting ligands, such as antibodies or small molecules that bind to specific receptors on cancer cells. This approach could lead to the development of antibody-drug conjugates (ADCs) or other targeted delivery systems where the difluorinated moiety enhances the stability and efficacy of the payload.

Furthermore, research into the synthesis of novel materials could also be a fruitful avenue. The robust nature of the triazole linkage formed via click chemistry makes it suitable for the construction of polymers and other materials where the unique properties of the fluorinated cyclohexane can be imparted.

The synthesis of this compound itself is likely to proceed from commercially available precursors such as 4-(bromomethyl)-1,1-difluorocyclohexane (B1440650) via a nucleophilic substitution reaction with an azide salt, a common and efficient transformation in organic synthesis.

Detailed Research Findings

As a novel building block, detailed experimental data for this compound are not yet prevalent in the literature. However, we can compile expected properties based on related structures and the known effects of its functional groups.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1,1-Difluorocyclohexane (B1205268) | C₆H₁₀F₂ | 120.14 | 371-90-4 nih.gov |

| 4-Bromo-1,1-difluorocyclohexane | C₆H₉BrF₂ | 199.04 | 1196156-51-0 achemblock.com |

| 4-(Bromomethyl)-1,1-difluorocyclohexane | C₇H₁₁BrF₂ | 213.06 | 858121-94-5 calpaclab.com |

Table 2: Predicted Applications Based on Functional Groups

| Functional Group | Key Reaction | Primary Application | Potential Advantage |

|---|---|---|---|

| gem-Difluoro | N/A (Structural) | Metabolic Blocking | Increased drug half-life |

| gem-Difluoro | N/A (Electronic) | Modulation of pKa | Optimized target binding |

| Azido | CuAAC (Click Chemistry) | Bioconjugation | High efficiency and selectivity nih.gov |

| Azido | Staudinger Ligation | Peptide/Protein Modification | Formation of stable amide bonds nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3/c8-7(9)3-1-6(2-4-7)5-11-12-10/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWHZESEJLOVSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=[N+]=[N-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 4 Azidomethyl 1,1 Difluorocyclohexane

Precursor Synthesis and Functional Group Transformations Leading to 4-Substituted-1,1-difluorocyclohexanes

The foundational stage of the synthesis is the construction of the 4-substituted-1,1-difluorocyclohexane scaffold. This typically begins with a commercially available cyclohexane (B81311) derivative which is then subjected to fluorination and subsequent functional group interconversions.

Methodologies for Installing the gem-Difluorocyclohexyl Moiety

The introduction of the gem-difluoro group (CF2) onto the cyclohexane ring is a critical step. The most common and effective method is the deoxofluorination of a ketone. The synthesis generally commences from a 4-substituted cyclohexanone (B45756), such as ethyl 4-oxocyclohexanecarboxylate (B1232831). This precursor provides the necessary carbonyl group for fluorination and a functional handle (the ester) at the C4 position for later modification.

Deoxofluorinating agents are employed to convert the ketone's C=O bond into a C-F2 bond. Reagents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) are frequently used for this transformation. researchgate.netnih.gov The reaction involves the direct fluorination of the carbonyl group, yielding the corresponding 1,1-difluorocyclohexane (B1205268) derivative.

A typical reaction pathway is outlined below:

Starting Material: Ethyl 4-oxocyclohexanecarboxylate

Reagent: Diethylaminosulfur trifluoride (DAST) or Sulfur tetrafluoride (SF4)

Product: Ethyl 4,4-difluorocyclohexanecarboxylate

The choice of fluorinating agent can depend on the scale of the reaction and the tolerance of other functional groups in the molecule. While effective, these reagents must be handled with care due to their hazardous nature. This step successfully installs the stable gem-difluoro moiety, which is often sought as a bioisostere for carbonyl or gem-dimethyl groups in drug design.

Synthesis of Halogenated or Sulfonylated 4-(Methyl)cyclohexane Precursors

With the gem-difluoro group in place, the next stage involves modifying the ester at the C4 position to create a suitable leaving group for the subsequent introduction of the azide (B81097). This is achieved by first reducing the ester to a primary alcohol, which is then converted into a halide or a sulfonate ester.

The reduction of the ester, ethyl 4,4-difluorocyclohexanecarboxylate, is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This reaction quantitatively converts the ester to the corresponding primary alcohol, (4,4-difluorocyclohexyl)methanol. sapphirebioscience.comjk-sci.comsigmaaldrich.com

This alcohol is a pivotal intermediate that can be channeled into two main pathways to generate an effective electrophile:

Halogenation: The alcohol is converted to 4-(bromomethyl)-1,1-difluorocyclohexane (B1440650). Standard brominating agents such as phosphorus tribromide (PBr3) or a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3) (the Appel reaction) are effective for this transformation.

Sulfonylation: The alcohol is reacted with a sulfonyl chloride, most commonly p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine. This reaction yields toluene-4-sulfonic acid 4,4-difluorocyclohexylmethyl ester (a tosylate). Tosylates are excellent leaving groups, often more reactive than the corresponding bromides. organic-chemistry.org

The choice between preparing the bromide or the tosylate precursor depends on the desired reactivity and the specific conditions planned for the subsequent azide introduction step. Both pathways yield a reactive electrophilic carbon center on the methyl group attached to the C4 position of the difluorocyclohexane ring.

Table 1: Synthesis of Key Precursors

| Step | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| 1 | Ethyl 4-oxocyclohexanecarboxylate | DAST or SF4 | Ethyl 4,4-difluorocyclohexanecarboxylate |

| 2 | Ethyl 4,4-difluorocyclohexanecarboxylate | LiAlH4, THF | (4,4-Difluorocyclohexyl)methanol |

| 3a | (4,4-Difluorocyclohexyl)methanol | PBr3 or CBr4/PPh3 | 4-(Bromomethyl)-1,1-difluorocyclohexane |

| 3b | (4,4-Difluorocyclohexyl)methanol | TsCl, Pyridine | Toluene-4-sulfonic acid 4,4-difluorocyclohexylmethyl ester |

Azide Introduction Reactions

The final key transformation is the installation of the azide functionality. This is accomplished via a nucleophilic substitution reaction where an azide salt displaces the leaving group (halide or sulfonate) prepared in the previous step.

Nucleophilic Displacement with Azide Reagents

The introduction of the azide group is typically achieved through a classic SN2 (bimolecular nucleophilic substitution) reaction. nih.gov The azide ion (N3-), usually from a stable salt like sodium azide (NaN3), acts as a potent nucleophile. researchgate.netresearchgate.net It attacks the electrophilic carbon of the bromomethyl or tosylmethyl group, displacing the bromide or tosylate leaving group.

The reaction is generally carried out by treating either 4-(bromomethyl)-1,1-difluorocyclohexane or toluene-4-sulfonic acid 4,4-difluorocyclohexylmethyl ester with an excess of sodium azide in a suitable polar aprotic solvent.

Reaction: 4-(Bromomethyl)-1,1-difluorocyclohexane + NaN3 → 4-Azidomethyl-1,1-difluorocyclohexane + NaBr

Reaction: Toluene-4-sulfonic acid 4,4-difluorocyclohexylmethyl ester + NaN3 → this compound + Sodium p-toluenesulfonate

This method is highly efficient and is the most direct route for forming the C-N3 bond in this context.

Optimization of Reaction Conditions for Azidomethyl Group Incorporation

To maximize the yield and purity of this compound, the reaction conditions for the nucleophilic substitution must be optimized. Several factors are key to the success of this step.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions. They effectively solvate the cation (Na+) of the azide salt while leaving the azide anion relatively "naked" and highly nucleophilic, thereby accelerating the reaction rate.

Temperature: The reaction is often heated to increase the rate of substitution. Temperatures typically range from room temperature to 80-100 °C. The optimal temperature is a balance between achieving a reasonable reaction time and preventing potential side reactions or decomposition of the azide product.

Leaving Group: The choice of leaving group is important. Tosylates are generally more reactive (better leaving groups) than bromides, which can lead to faster reactions or allow for milder reaction conditions.

Concentration: Using a slight excess of sodium azide ensures that the concentration of the nucleophile remains high throughout the reaction, driving it to completion.

Table 2: Illustrative Conditions for Azide Introduction

| Precursor | Reagent | Solvent | Temperature (°C) |

|---|---|---|---|

| 4-(Bromomethyl)-1,1-difluorocyclohexane | Sodium Azide (NaN3) | DMF | 60-80 |

| Toluene-4-sulfonic acid 4,4-difluorocyclohexylmethyl ester | Sodium Azide (NaN3) | DMSO | 25-60 |

Transformative Chemical Reactivity and Reaction Mechanisms of 4 Azidomethyl 1,1 Difluorocyclohexane

Azide-Mediated Functionalization Pathways

The azido (B1232118) group is a versatile functional group known for its diverse reactivity, enabling a wide range of chemical transformations. mdpi.combaseclick.eu In 4-Azidomethyl-1,1-difluorocyclohexane, this moiety serves as a linchpin for introducing molecular diversity, primarily through cycloaddition reactions, reductions, and other selective transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.orgnih.gov This reaction facilitates the construction of 1,4-disubstituted 1,2,3-triazole rings from an azide (B81097) and a terminal alkyne. nih.gov For this compound, the CuAAC reaction provides a robust method for conjugating the difluorocyclohexyl motif to a wide array of molecular structures.

The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate, or by using air-stable copper(I) complexes. ekb.egnih.gov The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. The azide then coordinates to the copper center, facilitating a cycloaddition to yield a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product and regenerates the copper(I) catalyst. organic-chemistry.org The use of copper catalysis dramatically accelerates the reaction rate compared to the uncatalyzed Huisgen cycloaddition and exclusively yields the 1,4-regioisomer. organic-chemistry.orgnih.gov

The reaction is compatible with a broad range of functional groups and is often performed in aqueous or mixed aqueous-organic solvent systems. organic-chemistry.org The versatility of the CuAAC reaction allows for the synthesis of a diverse library of 1,2,3-triazole derivatives incorporating the 4-(1,1-difluorocyclohexyl)methyl moiety.

| Alkyne Reactant | Resulting 1,2,3-Triazole Derivative | Potential Application Area |

| Phenylacetylene | 1-((1,1-Difluorocyclohexan-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Medicinal Chemistry, Materials Science |

| Propargyl alcohol | (1-((1,1-Difluorocyclohexan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Bioconjugation, Drug Discovery |

| Ethynyltrimethylsilane | 1-((1,1-Difluorocyclohexan-4-yl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole | Synthetic Intermediate |

| 1-Ethynyl-4-fluorobenzene | 1-((1,1-Difluorocyclohexan-4-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole | Agrochemicals, Pharmaceuticals |

This table presents hypothetical reaction products based on established CuAAC reactivity.

The reduction of the azido group offers a reliable pathway to primary amines, which are fundamental building blocks in organic synthesis. Organic azides can be considered "masked" amines. masterorganicchemistry.com The conversion of this compound to 4,4-difluorocyclohexylmethanamine is a key transformation that provides access to a valuable fluorinated amine synthon. Several methods are available for this reduction, each with its own advantages regarding chemoselectivity and reaction conditions.

Catalytic Hydrogenation: This is a common and efficient method for reducing azides. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The process is generally clean and high-yielding.

Staudinger Reduction: The Staudinger reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide intermediate. nih.gov This intermediate subsequently hydrolyzes in the presence of water to yield the primary amine and the corresponding phosphine oxide. This method is known for its mild conditions and high chemoselectivity, tolerating many other functional groups. mdpi.comnih.gov

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of catalysts can also effectively reduce azides. nih.govorganic-chemistry.org For instance, NaBH₄ combined with catalytic amounts of cobalt(II) chloride (CoCl₂) in water can achieve this transformation under mild, heterogeneous conditions. organic-chemistry.org

| Reduction Method | Reagents and Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction, common industrial method. |

| Staudinger Reduction | 1. PPh₃, solvent (e.g., THF, ether) 2. H₂O | Extremely mild conditions, high functional group tolerance. |

| Metal Hydride Reduction | NaBH₄/CoCl₂, H₂O | Mild conditions, uses inexpensive reagents. organic-chemistry.org |

This table compares common methods for the reduction of the azido group to a primary amine.

Beyond cycloadditions and reductions, the azide group in this compound can participate in other important organic transformations.

Aza-Wittig Reaction: The intermediate iminophosphorane formed during the Staudinger reaction can be trapped by carbonyl compounds (aldehydes and ketones) before hydrolysis. mdpi.com This process, known as the aza-Wittig reaction, leads to the formation of imines, which can be further hydrolyzed to amines or used in subsequent reactions.

Nitrene Chemistry: Thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates. These species can undergo various reactions, including C-H insertion and additions to double bonds, although these high-energy reactions often require careful control to be selective. mdpi.com

Nucleophilic Substitution: The azide anion itself is an excellent nucleophile and is often introduced via an Sₙ2 reaction. masterorganicchemistry.comwikipedia.org While this compound already contains the azide, the terminal nitrogen of the azido group retains mild nucleophilicity and can, under specific conditions, react with potent electrophiles. mdpi.com

Influence of the gem-Difluorocyclohexane Scaffold on Chemical Reactivity

The 1,1-difluorocyclohexane (B1205268) ring is not merely a passive scaffold but actively influences the reactivity of the attached azidomethyl group through a combination of electronic and stereoelectronic effects.

The two fluorine atoms in the gem-difluoro group exert a powerful influence on the electronic environment of the molecule. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). nih.govresearchgate.net

This inductive effect polarizes the C-F bonds and, by extension, the sigma framework of the cyclohexane (B81311) ring. The C-1 carbon atom becomes significantly electron-deficient. This effect propagates through the carbon chain, influencing the reactivity of the azidomethyl group at the C-4 position. The electron-withdrawing nature of the gem-difluoro moiety can impact the nucleophilicity and basicity of adjacent or remote functional groups. nih.govresearchgate.net For instance, in the case of the corresponding amine (4,4-difluorocyclohexylmethanamine), the basicity of the nitrogen atom is expected to be lower compared to its non-fluorinated analog due to this through-bond electron withdrawal. This effect can also influence the reaction rates of processes involving the azide, such as the CuAAC reaction, where electron-withdrawing groups on the azide can sometimes lead to faster reactions. ekb.eg

The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. In this compound, the azidomethyl substituent can occupy either an axial or an equatorial position. The conformational equilibrium is governed by steric and stereoelectronic effects. st-andrews.ac.ukwikipedia.org

Generally, large substituents on a cyclohexane ring prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. Therefore, the conformer with the azidomethyl group in the equatorial position is expected to be the more stable and thus the more populated one.

Stereoelectronic effects, which involve the interaction of orbitals, also play a crucial role. wikipedia.orgimperial.ac.uk Hyperconjugation, an interaction between filled bonding orbitals (like σ C-H or σ C-C) and empty anti-bonding orbitals (like σ* C-F), can stabilize certain conformations. researchgate.netresearchgate.net The orientation of the C-F bonds in the 1,1-difluorocyclohexane scaffold creates a specific electronic environment that can influence the transition states of reactions occurring at the C-4 position. The preferred conformation of the ring dictates the spatial orientation of the reacting azidomethyl group, which can, in turn, affect its accessibility to reagents and influence the stereochemical outcome of reactions. For example, in reactions involving bulky reagents, the equatorial conformer would present the azidomethyl group in a more sterically accessible position compared to the more hindered axial conformer.

Advanced Applications of 4 Azidomethyl 1,1 Difluorocyclohexane in Organic Synthesis

Utilization as a Key Building Block for Diverse Molecular Architectures

4-Azidomethyl-1,1-difluorocyclohexane serves as a crucial organic building block for the bottom-up assembly of complex molecular structures. sigmaaldrich.com Its utility stems from the presence of two key functionalities: the azide (B81097) group and the gem-difluorinated cyclohexane (B81311) ring. The gem-difluoro motif is a valuable bioisostere for a carbonyl group and can impart unique conformational constraints and metabolic stability to target molecules. nih.gov The azide group is a versatile functional handle that can participate in a wide array of chemical transformations.

The compound's structure allows for its incorporation into various molecular scaffolds, providing a means to introduce the desirable 1,1-difluorocyclohexane (B1205268) moiety. nih.gov This is particularly relevant in medicinal chemistry, where the introduction of fluorine can modulate properties such as lipophilicity, pKa, and metabolic stability. researchgate.net The azidomethyl group can be readily transformed into other functional groups, further expanding its synthetic potential. For instance, it can be reduced to a primary amine, which can then undergo standard reactions like amidation or reductive amination to build more complex structures.

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Key Transformations | Resulting Structures |

|---|---|---|

| Azide (-N₃) | Huisgen Cycloaddition (Click Chemistry) | 1,2,3-Triazoles |

| Staudinger Reaction | Amines, Amides | |

| Tetrazole Formation | Tetrazoles | |

| Reduction | Primary Amines |

Integration into Complex Polycyclic and Heterocyclic Ring Systems (e.g., Tetrazoles)

The azide functionality of this compound is a powerful tool for the synthesis of nitrogen-containing heterocycles. One of the most prominent applications is the formation of tetrazole rings. researchgate.net Tetrazoles are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. beilstein-journals.org The synthesis of 1,5-disubstituted tetrazoles can be achieved through multicomponent reactions, such as the Ugi-azide reaction, which combines an aldehyde, an amine, an isocyanide, and an azide source. mdpi.com

In this context, this compound can act as the azide component in [3+2] cycloaddition reactions with nitriles to yield 5-substituted-1H-tetrazoles. researchgate.net This reaction is a common and effective method for constructing the tetrazole ring system. researchgate.net

Furthermore, the azide group can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, a suitably functionalized derivative could undergo thermal or metal-catalyzed cyclization to generate polycyclic structures incorporating the difluorocyclohexane ring. nih.gov The azide can also be used in click reactions with alkynes to form 1,2,3-triazoles, which are themselves important heterocyclic cores. nih.govresearchgate.net This reaction is known for its high efficiency and functional group tolerance. nih.gov

Application in Combinatorial Chemistry and Library Synthesis (e.g., DNA-Encoded Libraries)

This compound is a valuable building block for combinatorial chemistry and the synthesis of large compound libraries, particularly DNA-encoded libraries (DELs). ethz.chnih.gov DEL technology enables the synthesis and screening of vast collections of compounds by attaching a unique DNA tag to each molecule, which serves as an identifiable barcode. sci-hub.se

The utility of this compound in DEL synthesis is twofold:

The Azide Handle: The azidomethyl group is ideal for DNA-compatible chemistry. It is particularly well-suited for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone "click" reaction used extensively in DEL synthesis due to its high fidelity and mild reaction conditions. ncl.ac.uk This allows the 1,1-difluorocyclohexane scaffold to be efficiently coupled to a wide range of alkyne-functionalized building blocks during the library's assembly.

The Scaffold: The 1,1-difluorocyclohexane core is a desirable scaffold for drug discovery. It provides a three-dimensional, sp³-rich structure, which is often found in successful drug candidates. The gem-difluoro group acts as a lipophilic hydrogen bond acceptor and can improve metabolic stability and binding affinity. nih.gov

The split-and-pool synthesis method, common in DEL construction, involves sequentially adding building blocks to a growing library, with each addition recorded by the ligation of a specific DNA tag. sci-hub.se this compound can be readily incorporated in one of these synthetic cycles, contributing to the structural diversity of the final library. nih.gov

Table 2: Suitability for DNA-Encoded Library (DEL) Synthesis

| Feature of this compound | Advantage in DEL Synthesis |

|---|---|

| Azidomethyl Group | Enables high-efficiency "click" chemistry (CuAAC) for coupling. |

| Chemically Stable Scaffold | Compatible with various DNA-compatible reaction conditions. |

| 1,1-Difluorocyclohexane Moiety | Introduces desirable sp³-rich, fluorinated scaffold into library members. |

Development of Novel Fluorine-Containing Linkers and Probes

The unique structure of this compound makes it an excellent candidate for the development of specialized chemical tools such as linkers and probes. nih.gov

As a linker , the compound can be used to connect two different molecules, for example, a payload molecule to a targeting moiety in antibody-drug conjugates (ADCs) or a small molecule to a solid support for affinity chromatography. The azide group provides a reactive handle for conjugation, typically via click chemistry, while the difluorocyclohexane ring serves as a stable, conformationally restricted spacer.

As a chemical probe , the compound can be used to study biological systems. The fluorine atoms are particularly useful as they allow for non-invasive tracking and analysis using ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. ljmu.ac.uk A probe constructed from this building block could be used to investigate the binding of a ligand to its protein target. The azide allows for the attachment of reporter tags, such as fluorophores or biotin (B1667282), through click chemistry, enabling the detection and identification of binding partners. ljmu.ac.uk

Table 3: Applications in Chemical Probe and Linker Development

| Application | Role of this compound | Key Features Utilized |

|---|---|---|

| Linker Chemistry | Acts as a stable spacer connecting two molecular entities. | Azide for conjugation; rigid cyclohexane scaffold. |

| ¹⁹F-NMR Probes | Serves as the core of a probe for biophysical studies. | Gem-difluoro group for NMR signal. |

Strategic Contributions of 4 Azidomethyl 1,1 Difluorocyclohexane to Medicinal Chemistry and Rational Drug Design

Scaffold Design Principles in Developing Chemically Diverse Compound Collections

In medicinal chemistry, a "scaffold" represents the core structure of a molecule, which can be systematically decorated with various functional groups to create a library of related compounds. lifechemicals.com The principles of scaffold-based design are fundamental to generating chemically diverse collections for high-throughput screening and lead optimization. lifechemicals.com The goal is to explore a wide region of "chemical space" to identify novel bioactive molecules. nih.gov

Key strategies in scaffold design include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally complex and diverse molecules from simple starting materials, often exploring novel and underrepresented areas of chemical space. nih.gov

Biology-Oriented Synthesis (BIOS): This strategy focuses on scaffolds inspired by natural products, which have evolved to interact with biological targets, thus enriching libraries with biologically relevant structures. nih.govresearchgate.net

Privileged Scaffolds: Certain molecular frameworks are termed "privileged" because they are capable of binding to multiple, often unrelated, biological targets. nih.gov Identifying and utilizing these scaffolds can increase the efficiency of drug discovery efforts.

The design of compound libraries often seeks to maximize scaffold diversity, moving beyond simple analogue generation to create collections with genuinely novel core structures. nih.govresearchgate.net This is crucial for identifying new starting points for drug development, as structurally distinct scaffolds can offer significant advantages in developing hit compounds. researchgate.net The selection of a scaffold like 4-Azidomethyl-1,1-difluorocyclohexane is a deliberate choice, providing a rigid, three-dimensional core that can be systematically modified to generate a focused yet diverse library of potential drug candidates.

Role of the gem-Difluorocyclohexyl Moiety in Modulating Molecular Recognition and Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The gem-difluorocyclohexyl moiety (a cyclohexane (B81311) ring with two fluorine atoms attached to the same carbon) in this compound offers several advantages in modulating how a molecule interacts with its biological target. researchgate.net

The introduction of the CF2 group significantly influences a molecule's physicochemical properties. researchgate.netnih.gov These changes can profoundly affect drug-receptor interactions, which are governed by a combination of forces including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. researchgate.net

Key effects of the gem-difluoro group include:

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly alter the pKa of nearby functional groups. nih.gov This change in acidity or basicity can affect a molecule's ionization state at physiological pH, which is critical for its interaction with the amino acid residues in a protein's binding pocket. nih.gov

Conformational Control: The cyclohexane ring is a popular scaffold due to its well-defined three-dimensional chair and boat conformations. The addition of bulky or electronegative substituents like fluorine can lock the ring into a preferred conformation, reducing its flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially increasing binding affinity.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life. nih.gov

These modifications allow the gem-difluorocyclohexyl moiety to act as a bioisostere for other chemical groups, such as a carbonyl or a gem-dimethyl group, while introducing unique electronic and conformational properties that can be exploited to optimize drug-receptor interactions. researchgate.net

| Property | Influence of gem-Difluoro Group | Impact on Drug Design |

|---|---|---|

| Acidity/Basicity (pKa) | Alters the pKa of nearby functional groups due to the inductive effect of fluorine. nih.gov | Modifies ionization state at physiological pH, affecting receptor binding and solubility. |

| Lipophilicity (LogP) | Complex and context-dependent; can increase or decrease local lipophilicity. nih.gov | Fine-tunes solubility and membrane permeability. |

| Metabolic Stability | Often increases stability by blocking sites of metabolic oxidation. nih.gov | Improves pharmacokinetic profile and bioavailability. |

| Conformation | Restricts conformational flexibility, favoring specific spatial arrangements. | Can enhance binding affinity by pre-organizing the molecule for its target. |

Enabling Bioorthogonal and Bioconjugation Strategies via Azide (B81097) Functionality

The azido (B1232118) (-N3) group of this compound is not merely a passive substituent; it is a highly versatile chemical handle that enables a suite of powerful bioconjugation techniques. This functionality is central to the field of "bioorthogonal chemistry," which involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov The azide group is a key player in this field due to its small size, stability in biological media, and unique reactivity. acs.org

Several key bioorthogonal reactions utilize the azide functionality:

Staudinger Ligation: This was one of the first bioorthogonal reactions developed. It involves the reaction of an azide with a specifically engineered triarylphosphine to form a stable amide bond. nih.govmdpi.com This reaction proceeds readily in aqueous environments at physiological pH. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often considered the quintessential "click chemistry" reaction, CuAAC joins an azide with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. pcbiochemres.comnih.gov While highly efficient, its application in living cells can be limited by the toxicity of the copper catalyst. acs.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic metal catalyst, SPAAC uses a strained, cyclic alkyne (such as dibenzocyclooctyne, DBCO). pcbiochemres.combioglyco.com The ring strain of the alkyne allows it to react rapidly and specifically with an azide without any catalyst, making it highly suitable for applications in living organisms. bioglyco.com

These reactions allow the this compound scaffold to be precisely and covalently attached to a wide array of other molecules, such as fluorescent dyes for imaging, affinity tags for protein isolation, or larger biomolecules like peptides and antibodies to create targeted therapeutics. bioglyco.comnih.gov The triazole ring formed in click chemistry is not just a linker; it is metabolically stable and can act as a bioisostere for an amide bond, often participating in hydrogen bonding and other favorable interactions within a binding site. nih.govtsijournals.com

| Reaction | Reactants | Key Features | Primary Application Context |

|---|---|---|---|

| Staudinger Ligation | Azide + Triarylphosphine | Forms an amide bond; biocompatible but has relatively slow kinetics. nih.govnih.gov | In vitro and cell surface labeling. nih.gov |

| CuAAC (Click Chemistry) | Azide + Terminal Alkyne | Highly efficient and rapid; forms a stable triazole ring. nih.gov | In vitro bioconjugation, material science, drug discovery. nih.gov |

| SPAAC (Click Chemistry) | Azide + Strained Alkyne (e.g., DBCO) | No metal catalyst required; biocompatible and rapid. pcbiochemres.combioglyco.com | Live-cell imaging, in vivo labeling, and bioconjugation. acs.org |

Structural Role in Synthesizing Analogue Libraries for Comprehensive Structure-Activity Relationship Investigations

A central activity in drug discovery is the systematic investigation of structure-activity relationships (SAR). chemrxiv.org SAR studies explore how modifying the chemical structure of a "hit" compound affects its biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties to generate a "lead" compound. nih.gov The synthesis of analogue libraries, where a core scaffold is systematically altered, is the foundation of SAR exploration. lifechemicals.com

This compound is an ideal starting point for building such libraries. Its structure can be conceptually divided into two key components:

The 1,1-difluorocyclohexane (B1205268) core: This is the rigid scaffold that presents a specific three-dimensional shape. Its properties, as discussed previously, provide a constant structural and physicochemical foundation across the analogue series.

The azidomethyl group: This serves as a versatile chemical handle. Using the bioorthogonal reactions described in the previous section, a multitude of different chemical fragments, R-groups, or entire molecules can be "clicked" onto the scaffold.

This modular approach allows for the rapid and efficient generation of a large library of analogues from a single, common intermediate. By reacting the azide with a diverse collection of alkynes (in the case of click chemistry), chemists can systematically probe how different substituents affect the molecule's interaction with its target. researchgate.net For example, one could attach fragments with varying sizes, electronic properties (electron-donating vs. electron-withdrawing), or hydrogen-bonding capabilities to map the requirements of the target's binding site. rsc.org This systematic approach provides a clear and direct way to extract SAR data, accelerating the design-make-test-analyze cycle that drives lead optimization. chemrxiv.org

Incorporation into Scaffolds for the Exploration of Enzyme Inhibition and Receptor Modulation

The ultimate goal of using building blocks like this compound is to create new therapeutic agents that can modulate the function of biological targets, such as enzymes or receptors. nih.gov The unique combination of features in this compound makes it particularly well-suited for this purpose.

The gem-difluorocyclohexyl scaffold can be incorporated into larger molecules designed to fit into the active site of an enzyme or the binding pocket of a receptor. The conformational rigidity and specific electronic profile imparted by the difluoro group can enhance binding affinity and specificity. researchgate.net For instance, the fluorine atoms can engage in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in the protein backbone, a type of interaction not possible with non-fluorinated analogues.

Simultaneously, the azide functionality provides a strategic vector for optimization or for creating multi-functional molecules. After an initial scaffold is found to have some activity, the azide can be used to:

Introduce Target-Specific Groups: Click chemistry can be used to attach chemical groups known to interact with specific residues in the target's binding site, thereby improving potency.

Develop Bifunctional Molecules: The azide allows the scaffold to be linked to another molecule with a distinct function. For example, it could be conjugated to a known inhibitor of a different protein to create a dual-target drug or linked to a peptide that directs the molecule to a specific cell type.

Create Probes for Target Identification: The scaffold can be attached to a fluorescent dye or biotin (B1667282) tag via its azide handle. These probes can then be used in chemical biology experiments to identify the cellular targets of the parent compound.

By leveraging both the physicochemical advantages of the fluorinated core and the synthetic versatility of the azide handle, this compound serves as a powerful platform for designing sophisticated enzyme inhibitors and receptor modulators with tailored properties for therapeutic applications. nih.gov

Synthesis and Characterization of Derivatives and Analogues of 4 Azidomethyl 1,1 Difluorocyclohexane

Structural Modifications at the Cyclohexane (B81311) Ring System (e.g., substitution patterns, conformational analysis)

The conformational preference of the cyclohexane ring is a critical determinant of a molecule's biological activity, influencing how it presents its functional groups for interaction with a biological target. The introduction of a gem-difluoro group at the 1-position and an azidomethyl group at the 4-position of the cyclohexane ring significantly impacts its conformational equilibrium.

In a standard cyclohexane ring, substituents preferentially occupy the equatorial position to minimize steric strain. For 4-substituted 1,1-difluorocyclohexanes, the chair conformation is still preferred. The bulky azidomethyl group at the C-4 position will predominantly reside in the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial fluorine atom and the axial hydrogens at C-2 and C-6.

Further structural modifications, such as the introduction of additional substituents on the cyclohexane ring, would further influence this conformational preference. For instance, the introduction of a methyl group at the C-2 position would lead to two possible diastereomers, a cis and a trans isomer, each with its own set of conformational considerations.

In the cis-isomer, with both the azidomethyl and the new substituent on the same face of the ring, one substituent would be forced into an axial position, leading to a higher energy conformation.

In the trans-isomer, both substituents can occupy equatorial positions, resulting in a more stable conformation.

Computational studies and NMR spectroscopic analysis are crucial tools for the detailed conformational analysis of such substituted 1,1-difluorocyclohexane (B1205268) systems. Key parameters such as coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) correlations can provide valuable insights into the preferred chair conformations and the relative orientation of the substituents.

Table 1: Predicted Conformational Preferences of Substituted 4-Azidomethyl-1,1-difluorocyclohexane Derivatives

| Substituent at C-2 | Isomer | Predicted Predominant Conformation of the Azidomethyl Group | Predicted Predominant Conformation of the C-2 Substituent | Rationale |

| -CH3 | cis | Axial or Equatorial (in equilibrium) | Equatorial or Axial (in equilibrium) | Steric hindrance forces one substituent into an axial position, leading to a conformational equilibrium. |

| -CH3 | trans | Equatorial | Equatorial | Both bulky groups can occupy the more stable equatorial positions, minimizing steric strain. |

| -OH | cis | Axial or Equatorial (in equilibrium) | Equatorial or Axial (in equilibrium) | Similar to the methyl-substituted cis-isomer, one group will likely be axial. Intramolecular hydrogen bonding could influence the equilibrium. |

| -OH | trans | Equatorial | Equatorial | Both groups can occupy equatorial positions, leading to a more stable conformation. |

Derivatization of the Azidomethyl Moiety Beyond Primary Transformations

The azidomethyl group is a versatile functional handle that can be transformed into a wide array of other functionalities, going far beyond simple reduction to an amine (the primary transformation). These advanced derivatizations open up avenues for creating complex molecular architectures with diverse biological applications.

One of the most powerful reactions of the azido (B1232118) group is the [3+2] cycloaddition reaction with alkynes, commonly known as "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and regioselective, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which exclusively yields the 1,4-disubstituted triazole. nih.gov The resulting triazole ring is a stable, aromatic heterocycle that can act as a rigid linker or a pharmacophoric element.

Beyond triazoles, the azido group can participate in the synthesis of other important heterocycles. For example, the reaction of azides with nitriles can lead to the formation of tetrazoles, which are recognized as bioisosteres of carboxylic acids. Furthermore, intramolecular cyclization of appropriately functionalized azides can be used to construct a variety of fused and spirocyclic heterocyclic systems. mdpi.comresearchgate.netnih.gov

Multi-component reactions (MCRs) involving azides offer a streamlined approach to synthesizing complex, N-heterocyclic scaffolds in a single step. rsc.org These reactions, which bring together three or more reactants in a one-pot synthesis, are highly convergent and allow for the rapid generation of molecular diversity.

Table 2: Examples of Advanced Derivatizations of the Azidomethyl Group

| Reaction Type | Reactant | Product | Significance |

| [3+2] Cycloaddition (CuAAC) | Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | Forms a stable, aromatic linker; widely used in drug discovery and bioconjugation. nih.gov |

| [3+2] Cycloaddition | Nitrile | Tetrazole | Creates a bioisostere of a carboxylic acid, often improving metabolic stability and cell permeability. |

| Aza-Wittig Reaction | Phosphine and Aldehyde/Ketone | Imine | A mild method for the formation of C=N bonds, which can be further reduced to amines. youtube.com |

| Staudinger Ligation | Phosphine-Ester | Amide | A bioorthogonal reaction for forming amide bonds under mild conditions. thermofisher.com |

| Ugi-Azide Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acylamino Amide with a Tetrazole Moiety | A multi-component reaction for the rapid synthesis of complex, peptide-like structures. mdpi.com |

Development of Bioisosteric Replacements Incorporating the Difluorocyclohexane Unit

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to optimize a lead compound's pharmacological profile. nih.gov The 1,1-difluorocyclohexane unit itself is often employed as a bioisostere for a carbonyl group or a gem-dimethyl group. The introduction of the two fluorine atoms can lead to improved metabolic stability by blocking oxidative metabolism at that position, and it can also modulate the lipophilicity and pKa of neighboring functional groups. nih.govresearchgate.net

The development of novel bioisosteric replacements that incorporate the difluorocyclohexane scaffold aims to mimic the spatial arrangement and electronic properties of other important chemical motifs, such as phenyl rings or other cyclic systems. selvita.com A notable example is the use of 6,6-difluorobicyclo[3.1.0]hexane as a rigidified mimetic of 4,4-difluorocyclohexane. dntb.gov.ua This bicyclic system locks the cyclohexane ring in a specific conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.

The rationale for using fluorinated cycloalkanes as bioisosteres is based on their ability to mimic the steric and electronic properties of other groups while offering improved metabolic stability and altered physicochemical properties. For instance, the replacement of a phenyl ring with a 1,1-difluorocyclohexane ring can decrease lipophilicity and improve solubility, which are often desirable properties for drug candidates.

Table 3: Comparison of Physicochemical Properties of a Phenyl Ring and its Difluorocyclohexane Bioisostere

| Property | Phenyl Ring | 1,1-Difluorocyclohexane | Impact of Replacement |

| Geometry | Planar | 3D, Chair Conformation | Alters the spatial arrangement of substituents, potentially improving binding to a target. |

| Lipophilicity (cLogP) | High | Generally Lower | Can improve aqueous solubility and reduce off-target effects related to high lipophilicity. |

| Metabolic Stability | Susceptible to Aromatic Hydroxylation | Generally more stable | Blocks oxidative metabolism at the site of fluorination, increasing the compound's half-life. |

| Polarity | Non-polar | Introduction of a Dipole Moment | Can influence interactions with polar residues in a binding pocket and affect membrane permeability. |

Analytical and Spectroscopic Methodologies for Structural Elucidation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a compound such as 4-Azidomethyl-1,1-difluorocyclohexane, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be essential. These analyses would provide information on the chemical environment of each atom, the connectivity between atoms, and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.

Based on the analysis of related structures, such as other substituted 1,1-difluorocyclohexanes, one would expect the ¹⁹F NMR spectrum to be particularly informative. The chemical shift of the fluorine atoms and their coupling constants with neighboring protons would provide insights into the conformation of the cyclohexane ring. The ¹H NMR would reveal the number of different proton environments and their adjacencies, while the ¹³C NMR would identify the number of unique carbon atoms and their hybridization states.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the case of this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments such as the azide (B81097) group (N₃) and hydrofluoric acid (HF). The analysis of these fragments would help to piece together the structure of the parent molecule.

Chromatographic Techniques for Compound Purification and Purity Assessment

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, as well as for the assessment of their purity. For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method for both purification and purity analysis. The choice of the stationary and mobile phases would be optimized to achieve good separation from any starting materials or byproducts.

Gas Chromatography (GC) could also be considered if the compound is sufficiently volatile and thermally stable. These chromatographic methods, when coupled with a detector such as a mass spectrometer (LC-MS or GC-MS), provide a powerful tool for identifying and quantifying the compound of interest.

X-ray Crystallography for Absolute Stereochemistry and Conformation in Crystalline Forms

Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive and unambiguous method for determining its three-dimensional structure. This technique can precisely determine bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The resulting crystal structure would provide a detailed picture of the molecule's conformation in the solid state, including the orientation of the azidomethyl and difluoro substituents on the cyclohexane ring. This information is invaluable for understanding the molecule's physical and chemical properties.

Emerging Research Directions and Future Prospects for 4 Azidomethyl 1,1 Difluorocyclohexane

Exploration of Chemoenzymatic and Biocatalytic Approaches in Synthesis

Current synthetic routes to functionalized cyclohexane (B81311) derivatives often rely on traditional chemical methods. However, the integration of enzymatic steps could offer substantial advantages in terms of stereoselectivity, milder reaction conditions, and reduced environmental impact. nih.gov Future research could focus on chemoenzymatic strategies for the asymmetric synthesis of chiral precursors to 4-azidomethyl-1,1-difluorocyclohexane.

One potential biocatalytic step could involve the kinetic resolution of a racemic alcohol precursor using lipases, a well-established method for producing single-enantiomer intermediates. nih.gov Furthermore, the direct enzymatic conversion of an alcohol precursor to the corresponding azide (B81097) is an emerging area. While chemical methods for this transformation are common, biocatalytic approaches using enzymes like azido-transferases could provide a greener and more selective alternative. Another avenue involves the use of alcohol dehydrogenases in tandem with amine dehydrogenases in a "hydrogen-borrowing" cascade to convert alcohols into chiral amines, which could then be converted to azides.

The application of halogenases is another intriguing possibility. These enzymes can introduce halogen atoms with high regioselectivity and stereoselectivity. nih.govresearchgate.nettsijournals.commanchester.ac.uk While direct enzymatic difluorination at a non-activated carbon is currently beyond known enzymatic capabilities, halogenases could be used to create chiral halohydrin intermediates that guide the stereoselective synthesis of the difluorocyclohexane ring.

A hypothetical chemoenzymatic route could be envisioned as follows:

| Step | Transformation | Method | Potential Advantage |

| 1 | Desymmetrization of a prochiral cyclohexanone (B45756) derivative | Alcohol Dehydrogenase (ADH) reduction | High enantioselectivity |

| 2 | Introduction of the azidomethyl group | Chemical synthesis or enzymatic azidation of a corresponding alcohol | Milder conditions, improved selectivity |

| 3 | Gem-difluorination | Chemical fluorination (e.g., Deoxofluor) | Established chemical transformation |

This table outlines a conceptual chemoenzymatic pathway.

Potential Applications in Radiopharmaceutical Chemistry (e.g., Positron Emission Tomography Tracer Development)

The development of novel positron emission tomography (PET) tracers is crucial for advancing molecular imaging and diagnostics. The 1,1-difluorocyclohexane (B1205268) moiety in this compound presents several features that are highly desirable for PET tracer design. The gem-difluoro group can act as a bioisostere for a carbonyl or ether group, potentially improving metabolic stability and modulating lipophilicity without significantly altering the molecule's shape. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.gov Increased metabolic stability is particularly important for PET tracers to prevent premature degradation and ensure that the imaging signal accurately reflects the distribution of the intact tracer. nih.gov

The azide group provides a versatile handle for the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), via click chemistry. nih.gov A common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a prosthetic group already labeled with ¹⁸F. This late-stage radiolabeling approach is advantageous as it allows for the synthesis and purification of the non-radioactive precursor in larger quantities, with the rapid introduction of the short-lived ¹⁸F isotope as the final step.

Conjugation: Attaching a targeting vector (e.g., a small molecule inhibitor, peptide, or antibody fragment) to the azide group via click chemistry.

Radiolabeling: Introducing ¹⁸F to the targeting vector or a separate prosthetic group which is then "clicked" onto the this compound scaffold.

The gem-difluorocyclohexane core could serve as a stable scaffold for building a new class of PET tracers with improved pharmacokinetic properties.

Integration of Green Chemistry Principles into Synthetic Protocols

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. Future work on the synthesis of this compound and its derivatives should prioritize the integration of these principles. The greenness of a synthetic route can be quantitatively assessed using various metrics.

| Metric | Description | Ideal Value |

| Atom Economy (AE) | The proportion of reactant atoms incorporated into the final product. | High (100%) |

| E-Factor | The mass ratio of waste to desired product. | Low (approaching 0) |

| Process Mass Intensity (PMI) | The total mass used in a process (reactants, solvents, reagents) divided by the mass of the final product. | Low (approaching 1) |

Applying these metrics to proposed synthetic routes can guide the development of more sustainable processes. For example, a multi-step synthesis could be evaluated at each stage to identify steps with low atom economy or high E-factors. This analysis can pinpoint areas for improvement, such as replacing stoichiometric reagents with catalytic alternatives, reducing solvent usage, or designing one-pot reactions to minimize workup and purification steps.

Future synthetic protocols for this compound should aim for:

Catalytic methods: Utilizing catalysts instead of stoichiometric reagents to reduce waste.

Safer solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Energy efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

By focusing on these principles, the synthesis of this valuable building block can be made more environmentally and economically sustainable.

Advanced Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the research and development process. For this compound, computational methods can provide valuable insights into several key areas.

Conformational Analysis: The cyclohexane ring is known for its chair and boat conformations. The presence of the gem-difluoro and azidomethyl groups will influence the conformational equilibrium. Molecular dynamics simulations can predict the most stable conformations in different solvent environments, which is crucial for understanding how the molecule will interact with biological targets. libretexts.orgquimicaorganica.orglibretexts.orgyoutube.com

Reaction Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving the azide group, such as the azide-alkyne cycloaddition. rsc.orgunimi.itmdpi.comresearchgate.netnih.govkuleuven.be These calculations can help predict the reaction kinetics and regioselectivity, guiding the choice of reaction conditions and predicting the feasibility of forming specific triazole products. rsc.orgunimi.itmdpi.comresearchgate.netnih.govkuleuven.be

| Computational Method | Application to this compound | Predicted Outcome |

| Molecular Dynamics (MD) | Simulating the conformational behavior of the cyclohexane ring in aqueous and lipid environments. | Preferred chair conformation, orientation of substituents. |

| Density Functional Theory (DFT) | Calculating the activation energy barriers for the azide-alkyne cycloaddition with various alkynes. | Reaction rates, regioselectivity of triazole formation. |

These predictive studies can save significant time and resources by prioritizing promising synthetic routes and molecular designs before they are undertaken in the laboratory.

Expanding the Scope of Azide-Alkyne Cycloaddition and Other Click Chemistry Applications with this compound

The azide group is a cornerstone of click chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govorganic-chemistry.orgwikipedia.orgyoutube.com The this compound building block can be used to synthesize a wide array of functional molecules and materials. The steric bulk of the difluorocyclohexyl group is not expected to significantly hinder the cycloaddition reaction. nih.govorganic-chemistry.org

Potential applications include:

Drug Discovery: Linking the difluorocyclohexane moiety to various pharmacophores via a stable triazole linker to create new drug candidates. The metabolic stability of the difluorocyclohexane core is a significant advantage in this context.

Bioconjugation: Attaching the molecule to proteins, peptides, or nucleic acids to create novel bioconjugates for therapeutic or diagnostic purposes.

Materials Science: Incorporating the difluorocyclohexane unit into polymers or onto surfaces to modify their properties.

The following table illustrates the potential diversity of molecules that can be generated from this compound using CuAAC:

| Alkyne Partner | Resulting Conjugate | Potential Application |

| Propargyl-functionalized drug molecule | Drug-difluorocyclohexane conjugate | New therapeutic agent |

| Alkyne-modified peptide | Peptide-difluorocyclohexane conjugate | Targeted drug delivery |

| Ethynyl-terminated polymer | Polymer with pendant difluorocyclohexane groups | Novel material with altered physical properties |

Beyond CuAAC, the azide can participate in other click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) for applications in living systems where copper catalysts are cytotoxic, and the Staudinger ligation with phosphines.

Development of Photocleavable or Stimuli-Responsive Derivatives

The development of molecules that can be activated by an external stimulus, such as light or a specific biological environment, is a major goal in chemical biology and drug delivery. The azide group in this compound can be modified to create such stimuli-responsive systems.

Photocleavable Derivatives: The azide functionality can be "caged" with a photoremovable protecting group. nih.govacs.orgwikipedia.orgthieme-connect.deacs.org Irradiation with light of a specific wavelength would then remove the protecting group, revealing the azide and allowing it to participate in a subsequent reaction, such as click chemistry. This would provide spatiotemporal control over the conjugation of the difluorocyclohexane moiety. For example, a photocaged version of the molecule could be introduced into a biological system, and light could be used to trigger its attachment to a specific target at a desired time and location.

Stimuli-Responsive Derivatives: The azide group can be part of a system that responds to biological stimuli, such as the hypoxic (low oxygen) environment found in solid tumors. researchgate.netnih.goveurekaselect.comnih.govmdpi.com For instance, the azidomethyl group could be attached to a nitroaromatic trigger. In the hypoxic tumor environment, the nitro group is reduced, initiating a cascade that leads to the release of a cytotoxic agent. In this scenario, the this compound would act as a stable, metabolically robust scaffold for a hypoxia-activated prodrug.

These advanced applications would leverage the unique combination of the azide handle and the fluorinated cyclohexane core to create sophisticated tools for chemical biology and targeted therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azidomethyl-1,1-difluorocyclohexane, and what challenges arise during its preparation?

- Methodology : Begin with fluorination of cyclohexane derivatives using selective reagents like DAST (diethylaminosulfur trifluoride) to introduce the 1,1-difluoro moiety. Subsequent azide introduction via nucleophilic substitution (e.g., NaN₃ with a bromomethyl precursor) requires careful control of reaction conditions (temperature < 40°C to avoid azide decomposition). Challenges include competing elimination reactions due to steric hindrance from the cyclohexane ring and potential side reactions with the electron-withdrawing fluorine atoms .

- Characterization : Use NMR to confirm fluorination (δ ~ -150 ppm for CF₂ groups) and IR spectroscopy to verify the azide stretch (~2100 cm). Mass spectrometry (HRMS) is critical for confirming molecular weight, especially given the compound’s potential instability .

Q. How should researchers handle safety risks associated with the azide functional group in this compound?

- Safety Protocols : Conduct small-scale reactions (<1 g) in fume hoods with blast shields. Avoid metal catalysts (e.g., Cu) that can trigger explosive decomposition. Store the compound in diluted solutions (e.g., in THF or DCM) at -20°C to minimize risks. Reference Safety Data Sheets (SDS) for analogous azides (e.g., benzyl azide) for emergency procedures .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodology : Apply a factorial design (e.g., 2 factorial) to evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design (CCD) can identify optimal conditions for maximizing yield while minimizing byproducts (e.g., cyclohexene derivatives). Response surface methodology (RSM) is recommended for non-linear relationships .

- Case Study : A 2023 study on similar fluorinated cyclohexanes achieved a 22% yield improvement by adjusting solvent (acetonitrile vs. DMF) and reaction time using a Plackett-Burman design .

Q. What computational strategies predict the reactivity of this compound in click chemistry applications?

- Approach : Use density functional theory (DFT) to model transition states in Huisgen cycloaddition reactions. Software like Gaussian or ORCA can calculate activation energies for azide-alkyne interactions, factoring in steric effects from the cyclohexane ring. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on reaction kinetics .

- Data Interpretation : A 2024 computational study on azidomethyl derivatives revealed that electron-withdrawing fluorine atoms reduce azide nucleophilicity by 15%, requiring longer reaction times for copper-catalyzed click reactions .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Analytical Framework : Use orthogonal assays (e.g., enzyme inhibition + cell viability tests) to distinguish direct biological effects from assay artifacts. For dose-response inconsistencies, employ Hill slope analysis to identify cooperative binding or off-target interactions. Cross-validate findings with structurally related compounds (e.g., 4-azidomethyl-1-fluorocyclohexane) to isolate the role of difluorination .

- Example : A 2025 study on fluorinated azides found that conflicting cytotoxicity data arose from varying cell membrane permeability, resolved using logP measurements and molecular docking simulations .

Methodological Resources

- Synthesis Optimization : Refer to the Polish Journal of Chemical Technology’s guidelines on factorial design for minimizing experimental trials .

- Computational Modeling : Utilize PubChem’s quantum chemistry datasets (e.g., InChIKey: LNRKPMMQDAXROX for analogous compounds) to benchmark simulations .

- Safety Compliance : Align with ECHA’s hazard profiles for azides and fluorinated hydrocarbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.